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Compound of Interest

Compound Name: Butonate

Cat. No.: B1668107

Butyric acid, a four-carbon short-chain fatty acid (SCFA), is a molecule of immense interest in
therapeutics. Produced by microbial fermentation of dietary fiber in the colon, it serves as the
primary energy source for colonocytes and is a potent modulator of host cellular processes.[1]
Its primary mechanisms of action include the inhibition of histone deacetylases (HDACs) and
the activation of G protein-coupled receptors, which lead to powerful anti-inflammatory and
anti-neoplastic effects.[2][3] These properties make butyric acid a promising therapeutic agent
for conditions such as colorectal cancer and inflammatory bowel disease (IBD).

However, the clinical application of butyric acid is severely hampered by its pharmacokinetic
profile. When administered systemically, it has an extremely short plasma half-life, measured in
mere minutes, due to rapid metabolism.[4][5] This rapid clearance makes it challenging to
maintain the millimolar concentrations required for therapeutic efficacy.

A proven strategy to overcome such pharmacokinetic limitations is the use of prodrugs. A
prodrug is an inactive or less active derivative of a parent drug that undergoes
biotransformation in the body to release the active compound. For butyric acid, an ester
prodrug approach can mask the polar carboxylic acid group, potentially improving lipophilicity,
cell membrane permeability, and metabolic stability, allowing for more efficient delivery of the
active butyric acid to target tissues.

This guide explores butonate, a butyrate ester, as a structural candidate for a butyric acid
prodrug. While its current applications are primarily as an insecticide and veterinary
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anthelmintic, its chemical structure warrants a technical evaluation of its potential for
therapeutic butyric acid delivery.[6][7]

Chemical and Physical Properties of Butonate

Butonate, also known as tribufon, is an organophosphate and a butyrate ester. Its key
chemical and physical properties are summarized in the table below, based on available data.

Property Value Reference

(2,2,2-trichloro-1-

IUPAC Name dimethoxyphosphorylethyl) [6]
butanoate

Molecular Formula CsH14Cls0sP [6]

Molecular Weight 341.52 g/mol [6]

CAS Number 126-22-7 [6]

Physical Description Colorless, somewhat oily liquid  [6]

Odor Slight ester odor [6]

. Miscible with most organic

Solubility [6]

solvents

Proposed Mechanism of Action: Bioconversion to
Butyric Acid

The central premise of using butonate as a prodrug is its potential for hydrolysis by
endogenous esterases. Ester prodrugs are widely used to enhance the delivery of drugs
containing carboxyl groups. Cellular esterases, which are abundant in various tissues including
the liver and blood, can cleave the ester bond to release the active carboxylic acid and the
corresponding alcohol moiety.[8][9][10]

In the case of butonate, this would involve the cleavage of the butyrate ester linkage to release
active butyric acid and trichlorfon.
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Caption: Proposed metabolic activation of butonate to butyric acid.

Critical Caveat: It is crucial for researchers to note that the established metabolism of butonate
in mammals may complicate this proposed pathway. In warm-blooded animals, butonate is
reported to be degraded primarily by the hydrolysis of its P-C (phosphorus-carbon) bond, with
only a small amount of desmethylbutonate being formed.[6] This suggests that the desired
esterase-mediated cleavage might not be the predominant metabolic route. Therefore, the
efficiency of butyric acid release from butonate in vivo remains a critical question that requires
experimental validation.

Pharmacological Targets of Released Butyric Acid
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Assuming butonate can effectively deliver butyric acid, the released molecule would exert its
therapeutic effects through well-documented signaling pathways.

Histone Deacetylase (HDAC) Inhibition

Butyric acid is a well-established inhibitor of class | and Il histone deacetylases (HDACSs).[2]
HDACSs remove acetyl groups from histone proteins, leading to a more condensed chromatin
structure that represses gene transcription. By inhibiting HDACSs, butyrate causes an
accumulation of acetylated histones (hyperacetylation), which relaxes the chromatin structure
and facilitates the transcription of specific genes, including those involved in cell cycle control
and apoptosis.[2][11] A key target gene is CDKN1A, which encodes the p21 protein, a potent
inhibitor of cyclin-dependent kinases that leads to cell cycle arrest.[2]
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Caption: Butyric acid's mechanism of action via HDAC inhibition.

Anti-Inflammatory Signaling
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Butyrate exerts significant anti-inflammatory effects, primarily through the inhibition of the NF-
KB (nuclear factor kappa B) signaling pathway.[12] In inflammatory states, NF-kB is activated
and translocates to the nucleus, driving the expression of pro-inflammatory cytokines like TNF-
a, IL-6, and IL-12. Butyrate can suppress the degradation of IkBa, an inhibitor of NF-kB,
thereby preventing NF-kB's nuclear translocation and subsequent pro-inflammatory gene
expression.[12] Furthermore, studies have shown that butyrate can dose-dependently inhibit
the production of pro-inflammatory cytokines while increasing the release of the anti-

inflammatory cytokine 1L-10.[13]
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Caption: Butyric acid's anti-inflammatory action via NF-kB inhibition.
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Quantitative Data Summary

Direct quantitative data on the therapeutic efficacy of butonate is not available. However, data
from studies on sodium butyrate provide essential context for the concentrations required for
biological activity and the pharmacokinetic challenges that a prodrug like butonate would need
to overcome.

Table 1: Pharmacokinetic Parameters of Butyrate Formulations This table illustrates the rapid
clearance of butyrate, reinforcing the need for a prodrug delivery system.

. . Cmax (Peak
Compound Species Dose & Route T (Half-life) .
Concentration)

500 mg/kg/day

Sodium Butyrate ~ Human ) ~6 min 39-59 M
Sodium Butyrate Mouse 1.25 g/kg (1V) - 10.5-17.7 mM
Sodium Butyrate Mouse 5 g/kg (Oral) - ~9 mM
Tributyrin

Mouse 7.8 g/kg (Oral) - ~1 mM
(prodrug)
Tributyrin

Rat 10.3 g/kg (Oral) - ~3 mM
(prodrug)

Data sourced
from
references[5]
[14].

Table 2: In Vitro Efficacy of Sodium Butyrate on Colon Cancer Cell Lines This table shows the
half-maximal inhibitory concentrations (ICso) of sodium butyrate, indicating the target
concentrations a prodrug would need to achieve locally.
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Cell Line Time Point ICs0 (MM)
HCT116 24 h 1.14

48 h 0.83

72 h 0.86

HT-29 48 h 2.42

72 h 2.15

Caco-2 72 h 2.15

Data sourced from
references[15][16]. N/D (Not
Detectable) for some early
time points indicates lower

sensitivity.

Proposed Experimental Protocols for Evaluation

To validate the potential of butonate as a therapeutic prodrug, a systematic experimental
approach is required. The following protocols provide a framework for the initial, critical
evaluation.

Protocol 1: In Vitro Esterase-Mediated Hydrolysis Assay

Objective: To quantify the rate and extent of butonate conversion to butyric acid in a
biologically relevant matrix.

Materials:

Butonate

Sodium Butyrate (as a standard)

Phosphate Buffered Saline (PBS), pH 7.4

Human or rat liver microsomes (e.g., S9 fraction) or purified porcine liver esterase
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Acetonitrile (for protein precipitation)
Internal standard for LC-MS/MS (e.qg., deuterated butyric acid)

LC-MS/MS system

Methodology:

Prepare a stock solution of butonate in a suitable organic solvent (e.g., DMSO).

In a microcentrifuge tube, combine PBS (pH 7.4), liver microsomes (e.g., at a final
concentration of 1 mg/mL protein), and pre-warm to 37°C.

Initiate the reaction by adding butonate to a final concentration of 10 pM.

At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the
reaction mixture.

Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile
containing the internal standard. This will precipitate the proteins.

Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the
precipitated protein.

Transfer the supernatant to a new tube or HPLC vial.

Analyze the samples for the concentration of both butonate (disappearance) and butyric
acid (appearance) using a validated LC-MS/MS method.

Calculate the rate of hydrolysis and the half-life of butonate in the matrix.

Protocol 2: Cell Proliferation Assay (MTT)

Objective: To determine if butonate inhibits the proliferation of cancer cells and to compare its

potency to sodium butyrate.

Materials:

Human colon cancer cell line (e.g., HCT116)
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Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

Butonate and Sodium Butyrate

96-well cell culture plates

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Solubilization solution (e.g., DMSO or acidified isopropanol)

Microplate reader

Methodology:

Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well and allow them to
adhere overnight.

Prepare serial dilutions of butonate and sodium butyrate in complete medium to achieve a
range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mM). Include a vehicle control
(medium with the highest concentration of DMSO used for butonate, if applicable).

Remove the old medium from the cells and add 100 uL of the prepared drug dilutions or
control medium to the respective wells.

Incubate the plate for 48 or 72 hours at 37°C, 5% CO:..

After incubation, add 10 pL of MTT reagent (5 mg/mL in PBS) to each well and incubate for
another 4 hours.

Remove the medium and add 100 pL of solubilization solution to each well to dissolve the
formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the ICso
value for each compound using non-linear regression analysis.

Protocol 3: Western Blot for Histone Acetylation
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Objective: To confirm that butonate treatment leads to the downstream molecular effect of
HDAC inhibition.

Materials:

HCT116 cells

Butonate and Sodium Butyrate

6-well plates

RIPA lysis buffer with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels, transfer apparatus, and PVDF membranes

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3,
anti-B-actin (loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate (ECL)

Imaging system

Methodology:

Seed HCT116 cells in 6-well plates and grow to ~70-80% confluency.

Treat cells with butonate or sodium butyrate (e.g., at their respective ICso concentrations) for
24 hours. Include an untreated or vehicle control.

Wash cells with ice-cold PBS and lyse them directly in the plate with RIPA buffer.

Scrape the cells, collect the lysate, and clarify by centrifugation.

Determine the protein concentration of each lysate using a BCA assay.
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» Denature equal amounts of protein (e.g., 20 ug) by boiling in Laemmli sample buffer.
o Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
e Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

 Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3 at 1:1000 dilution)
overnight at 4°C.

e Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody
for 1 hour at room temperature.

e Wash again, apply ECL substrate, and visualize the protein bands using a
chemiluminescence imaging system.

» Re-probe the membrane for total Histone H3 and (-actin to confirm equal loading.

» Quantify band intensities to determine the relative increase in histone acetylation compared
to the control.

Conclusion and Future Directions

Butonate presents an interesting case for evaluation as a prodrug. Its chemical structure as a
butyrate ester provides a clear theoretical basis for its potential bioconversion to the
therapeutically valuable molecule, butyric acid. The well-defined anti-cancer and anti-
inflammatory mechanisms of butyric acid offer a compelling rationale for developing effective
delivery strategies.

However, this potential is met with significant and critical questions. The primary metabolic
pathway of butonate in mammals may not favor the efficient release of butyric acid, a point
that must be the first to be experimentally addressed.[6] Furthermore, its established use and
toxicological profile as an insecticide necessitate a thorough safety and efficacy evaluation
before any therapeutic consideration.[7]

Future research should be directed at systematically addressing these unknowns. The
experimental protocols outlined in this guide provide a foundational roadmap for:
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» Confirming the Metabolic Fate: Quantifying the efficiency of esterase-mediated hydrolysis
versus other metabolic pathways in vitro.

» Validating Biological Activity: Determining if butonate can replicate the known cellular effects
of butyric acid, such as HDAC inhibition and cytotoxicity in cancer cells.

e Pharmacokinetic and Efficacy Studies: Should in vitro data prove promising, subsequent in
vivo studies in animal models would be required to assess the pharmacokinetics, safety, and
therapeutic efficacy of butonate compared to direct butyrate administration.

In conclusion, while butonate is far from a validated therapeutic agent, it serves as an
important case study for drug development professionals. It highlights the process of identifying
potential prodrug candidates based on chemical structure and the rigorous, multi-step
experimental validation required to translate that theoretical potential into a viable therapeutic
strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://courses.lumenlearning.com/suny-monroecc-orgbiochemistry/chapter/hydrolysis-of-esters/
https://courses.lumenlearning.com/suny-monroecc-orgbiochemistry/chapter/hydrolysis-of-esters/
https://chem.libretexts.org/Courses/Mount_Aloysius_College/CHEM_100%3A_General_Chemistry_(O'Connor)/15%3A_Organic_Acids_and_Bases_and_Some_of_Their_Derivatives/15.09%3A_Hydrolysis_of_Esters
https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/The_Basics_of_General_Organic_and_Biological_Chemistry_(Ball_et_al.)/15%3A_Organic_Acids_and_Bases_and_Some_of_Their_Derivatives/15.08%3A_Hydrolysis_of_Esters
https://pubmed.ncbi.nlm.nih.gov/9214697/
https://pubmed.ncbi.nlm.nih.gov/9214697/
https://efsupit.ro/images/stories/iunie2018/Art%2096.pdf
https://www.ovid.com/journals/faseb/abstract/00003860-200012000-00004~anti-inflammatory-effects-of-sodium-butyrate-on-human?redirectionsource=fulltextview
https://pubmed.ncbi.nlm.nih.gov/10321503/
https://pubmed.ncbi.nlm.nih.gov/10321503/
https://pubmed.ncbi.nlm.nih.gov/10321503/
https://www.researchgate.net/publication/378222440_Efficacy_of_Butyrate_to_Inhibit_Colonic_Cancer_Cell_Growth_Is_Cell_Type-Specific_and_Apoptosis-Dependent
https://www.mdpi.com/2072-6643/16/4/529
https://www.benchchem.com/product/b1668107#butonate-as-a-prodrug-for-butyric-acid-delivery
https://www.benchchem.com/product/b1668107#butonate-as-a-prodrug-for-butyric-acid-delivery
https://www.benchchem.com/product/b1668107#butonate-as-a-prodrug-for-butyric-acid-delivery
https://www.benchchem.com/product/b1668107#butonate-as-a-prodrug-for-butyric-acid-delivery
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668107?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

